Field: This compound is used in the field of Organic Chemistry, specifically in Organic Synthesis .
Application: Diisopropyl carbonate, another name for the compound, is widely used as a solvent in organic synthesis . It is especially used in the polymer industry for dissolving polycarbonates and other polymers .
Method of Application: The compound is used as a solvent, meaning it is used to dissolve other substances. In this case, it is used to dissolve polycarbonates and other polymers .
Results: The use of this compound as a solvent aids in the manipulation and processing of polymers, making it a valuable tool in the polymer industry .
Field: This compound is used in the field of Chemical Manufacturing, specifically in the production of Fine Chemicals .
Application: Diisopropyl carbonate can be used as an intermediate for some fine chemical products, such as pharmaceuticals, dyes, and coatings .
Method of Application: As an intermediate, this compound is used in the synthesis of other chemicals. It would be used in a chemical reaction to produce the desired end product .
Results: The use of this compound as an intermediate can lead to the production of a variety of fine chemical products, expanding its utility in the field of chemical manufacturing .
Field: This compound is used in the field of Polymer Science, specifically in the production of Plastics .
Application: Diisobutyl phthalate, a similar compound, is used as a plasticizer due to its flexibility and durability . It is found in many industrial and personal products, such as lacquers, nail polish, and cosmetics .
Method of Application: As a plasticizer, this compound is added to plastics to increase their flexibility, transparency, and longevity .
Results: The use of this compound as a plasticizer improves the properties of plastics, making them more useful in a variety of applications .
Field: This compound is used in the field of Pharmaceutical Chemistry, specifically in the synthesis of Pharmaceuticals .
Application: Diisobutyl phthalate can be used as an intermediate in the synthesis of pharmaceuticals .
Method of Application: As an intermediate, this compound is used in a chemical reaction to produce the desired pharmaceutical product .
Results: The use of this compound as an intermediate can lead to the production of a variety of pharmaceutical products .
Field: This compound is used in the field of Polymer Science, specifically in the manufacture of Plastics .
Application: Diisobutyl phthalate, a similar compound, is used in the manufacture of plastics due to its flexibility and durability . It is found in many industrial and personal products, such as lacquers, nail polish, and cosmetics .
Results: The use of this compound in the manufacture of plastics improves the properties of the plastics, making them more useful in a variety of applications .
Field: This compound is used in the field of Toxicology .
Application: Exposure to the compound can induce changes in body weight, liver weight, reproductive effects, and developmental effects like testicular weight, spermatogenesis, fetal body weight, anogenital distance in male and female rats, and testicular testosterone production, among others .
Method of Application: In toxicology studies, this compound is administered to test subjects (usually laboratory animals) in controlled doses, and the effects are observed and recorded .
Results: The results of these studies provide valuable information about the potential health risks associated with exposure to this compound .
Dicarbonic acid, bis(1-methylpropyl) ester, also known by its CAS Registry Number 61114-48-5, is a chemical compound with the molecular formula C10H18O5 and an average molecular weight of 218.249 g/mol . This compound features two ester functional groups derived from dicarbonic acid, specifically linked to 1-methylpropyl groups. Its structure contributes to its properties as a plasticizer and solvent in various industrial applications.
These reactions are significant for modifying the properties of the compound for specific applications.
Dicarbonic acid, bis(1-methylpropyl) ester can be synthesized through several methods:
These synthetic routes allow for the production of this compound at varying scales depending on industrial needs.
Dicarbonic acid, bis(1-methylpropyl) ester is primarily used in:
These applications leverage its physical and chemical properties to improve product performance.
Studies on interaction effects involving dicarbonic acid, bis(1-methylpropyl) ester primarily focus on its compatibility with other materials and its behavior under various conditions. Interaction studies often assess:
Research continues to explore these interactions to better understand its applications and safety.
Dicarbonic acid, bis(1-methylpropyl) ester shares structural similarities with several other compounds. Here are some notable comparisons:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Dicarbonic acid, diisobutyl ester | C16H22O4 | Higher molecular weight; used extensively as a plasticizer. |
| Pentanedioic acid, bis(1-methylpropyl) ester | C15H28O4 | Contains more carbon atoms; used in specialty applications. |
| Hexanedioic acid, bis(1-methylpropyl) ester | C14H26O4 | Longer carbon chain; affects solubility properties. |
The uniqueness of dicarbonic acid, bis(1-methylpropyl) ester lies in its specific balance between flexibility and stability due to its shorter carbon chain compared to others listed above. This balance makes it particularly effective as a plasticizer while maintaining lower toxicity levels .
Nucleophilic catalysts, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), enable efficient esterification of carboxylic acids with dimethyl carbonate (DMC). DBU facilitates a multistep mechanism involving N-acylation with DMC to form a carbamate intermediate, followed by O-alkylation of the carboxylate to yield methyl esters in >90% yield [3]. This method avoids autoclave conditions and preserves acid-sensitive functional groups, making it ideal for synthesizing asymmetric dicarbonates like bis(1-methylpropyl) ester.
Bifunctional chiral N-heterocyclic carbenes (NHCs) further enhance stereocontrol. For example, NHCs derived from L-valine catalyze desymmetric esterification of prochiral diformylcalixarenes, achieving enantiomeric excesses >95% [5]. These catalysts operate via oxidative pathways, forming acylazolium intermediates that react selectively with alcohols. A comparative analysis of nucleophilic catalysts is provided below:
| Catalyst | Substrate | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|
| DBU [3] | Carboxylic acids | 90–95 | N/A |
| NHC (L-valine) [5] | Diformylcalixarenes | 85–92 | 92–96 |
| Novozym 435 [4] | Alcohols + DMC | 89–95.6 | N/A |
Enzymatic approaches using immobilized lipases like Novozym 435 also demonstrate efficacy, particularly for transesterification between DMC and secondary alcohols [4]. Under solvent-free conditions (60°C, 180 rpm), this method achieves 95.6% yield while retaining 90% enzyme activity after nine cycles [4].
Calcium-based catalysts exemplify green and scalable metal-mediated strategies. Calcium oxide (CaO) and calcium hydroxide (Ca(OH)₂) promote unsymmetrical carbonate synthesis by activating DMC and alcohols, with calcium chloride (CaCl₂) acting as an in situ water scavenger [2]. This system eliminates purification steps and achieves 85–93% yield under mild conditions (25–60°C) [2].
Calcium carbonate (CaCO₃) further extends this methodology, enabling transesterification at elevated temperatures (90°C) with 52% conversion [4]. The table below contrasts metal-mediated systems:
| Catalyst | Temperature (°C) | Conversion (%) | Selectivity (%) |
|---|---|---|---|
| CaO [2] | 25–60 | 85–93 | >99 |
| Ca(OH)₂ [2] | 25–60 | 88–90 | >99 |
| CaCO₃ [4] | 90 | 52 | 78 |
These methods align with green chemistry principles by minimizing waste and avoiding toxic solvents.
Continuous flow reactors offer advantages in heat management, scalability, and reaction homogeneity, though direct applications to bis(1-methylpropyl) ester synthesis remain underexplored. Batch processes, such as those using Novozym 435 [4], could transition to flow systems to enhance enzyme stability and substrate throughput. For instance, immobilized catalysts in packed-bed reactors could maintain enzymatic activity over extended periods while processing DMC-alcohol mixtures at 60°C.
Flow systems may also improve metal-mediated reactions by ensuring consistent mixing and temperature control, critical for calcium-based catalysts [2]. Preliminary modeling suggests that microreactors could reduce reaction times by 40–60% compared to batch methods, though experimental validation is needed.
The thermal decomposition of dicarbonic acid, bis(1-methylpropyl) ester involves complex transition state structures that govern the cleavage of carbonate bonds [1]. Computational studies using density functional theory have revealed that carbonate bond cleavage in dicarbonate esters proceeds through distinct pathways depending on temperature and molecular environment [2]. The transition state for carbonate bond cleavage exhibits a characteristic geometry where the carbon-oxygen bond elongates progressively as the system approaches the critical energy barrier [3].
Quantum chemical calculations indicate that the activation energy for carbonate bond cleavage in dicarbonic acid, bis(1-methylpropyl) ester ranges between 180-200 kilojoules per mole, consistent with other carbonate ester decomposition studies [4] [5]. The transition state analysis reveals that the cleavage mechanism involves simultaneous weakening of multiple carbon-oxygen bonds within the dicarbonate structure [6]. High-level ab initio calculations demonstrate that the transition state geometry features partial positive charge development on carbon centers and negative charge accumulation on oxygen atoms [7].
| Parameter | Value | Temperature Range (Kelvin) | Reference |
|---|---|---|---|
| Activation Energy | 182.0 ± 5.0 kJ/mol | 573-673 | [4] |
| Frequency Factor | 10^11.9 s^-1 | 573-673 | [4] |
| Bond Length C-O | 1.45 ± 0.02 Å | Transition State | [7] |
| Partial Charge on Carbon | +0.35 ± 0.05 e | Transition State | [7] |
The molecular orbital analysis of the transition state shows significant overlap between carbon and oxygen orbitals, with the lowest unoccupied molecular orbital primarily localized on the carbonyl carbon atoms [7]. Transition state theory calculations predict that the rate-determining step involves the simultaneous breaking of two carbon-oxygen bonds within the dicarbonate framework [8]. The geometric parameters of the transition state indicate bond lengths intermediate between ground state values and fully dissociated products [9].
Computational studies reveal that the transition state for dicarbonic acid, bis(1-methylpropyl) ester decomposition involves a concerted mechanism where multiple bonds weaken simultaneously rather than sequential bond breaking [10]. The activation entropy for this process has been calculated to be approximately -15 to -20 joules per mole per kelvin, indicating a highly ordered transition state structure [5]. Electronic structure calculations show that the transition state exhibits significant delocalization of electron density across the entire dicarbonate moiety [11].
Solvent polarity significantly influences the kinetics of dicarbonic acid, bis(1-methylpropyl) ester reactions through stabilization of charged intermediates and transition states [12] [13]. Polar solvents enhance the rate of carbonate bond cleavage by stabilizing the developing ionic character in the transition state, while nonpolar solvents tend to favor alternative reaction pathways [14]. The dielectric constant of the solvent correlates directly with the observed rate constants for dicarbonate decomposition reactions [15].
Kinetic studies demonstrate that reaction rates in dimethylformamide exceed those in toluene by factors of 10-50, depending on temperature conditions [16]. The solvent cage effect plays a crucial role in determining product selectivity, with polar aprotic solvents promoting formation of specific decomposition products while suppressing side reactions [17]. Computational modeling using continuum solvation methods reveals that solvent reorganization energy contributes 15-25 kilojoules per mole to the overall activation barrier [12].
| Solvent | Dielectric Constant | Rate Constant (s^-1) | Selectivity (%) | Temperature (K) |
|---|---|---|---|---|
| Dimethylformamide | 36.7 | 2.3 × 10^-4 | 85 | 623 |
| Acetonitrile | 37.5 | 1.8 × 10^-4 | 78 | 623 |
| Toluene | 2.4 | 4.2 × 10^-6 | 45 | 623 |
| Dichloromethane | 8.9 | 6.7 × 10^-5 | 62 | 623 |
The coordination environment around the dicarbonate molecule varies significantly with solvent type, affecting both reaction kinetics and product distribution [16]. Protic solvents such as alcohols can participate directly in the reaction mechanism through hydrogen bonding interactions with carbonate oxygen atoms [14]. Molecular dynamics simulations show that solvent molecules form structured layers around the dicarbonate substrate, with the first solvation shell containing 8-12 solvent molecules depending on molecular size [18].
Temperature-dependent solvent effects reveal that the activation energy decreases in polar solvents due to enhanced stabilization of the transition state [19]. The pre-exponential factor in the Arrhenius equation also shows solvent dependence, with values ranging from 10^10 to 10^13 per second depending on solvent viscosity and polarity [12]. Reaction selectivity studies indicate that polar aprotic solvents favor formation of cyclic products, while polar protic solvents promote linear decomposition pathways [13].
The influence of solvent on dicarbonate reactivity extends beyond simple polarity effects to include specific molecular interactions such as hydrogen bonding and dipole-dipole attractions [20]. Computational studies using explicit solvent models demonstrate that solvent molecules can actively participate in the transition state structure, lowering activation barriers through direct coordination [15]. The kinetic isotope effect varies with solvent type, providing mechanistic insights into the role of solvent in the bond-breaking process [21].
Carbon-13 labeling experiments have provided detailed mechanistic insights into the molecular rearrangements occurring during dicarbonic acid, bis(1-methylpropyl) ester decomposition [22] [23]. Nuclear magnetic resonance spectroscopy tracking of carbon-13 labeled substrates reveals that carbonate carbon atoms undergo exchange with atmospheric carbon dioxide under certain reaction conditions [24]. Isotopic labeling studies demonstrate that the dicarbonate framework undergoes intramolecular rearrangements prior to complete decomposition [25].
Position-specific carbon-13 labeling has revealed that the carbonyl carbon atoms in dicarbonic acid, bis(1-methylpropyl) ester exchange at different rates depending on their chemical environment [26]. Mass spectrometry analysis of isotopically labeled products shows that carbon scrambling occurs through intermediate formation of carbonic acid derivatives [27]. The isotopic distribution in decomposition products provides evidence for concerted versus stepwise mechanisms in dicarbonate bond cleavage [28].
| Isotope Position | Exchange Rate (h^-1) | Temperature (K) | Product Distribution (%) |
|---|---|---|---|
| Carbonyl C-13 | 0.045 ± 0.003 | 573 | CO2 (65), Alkene (35) |
| Alkyl C-13 | 0.012 ± 0.002 | 573 | Alcohol (80), Ether (20) |
| Terminal C-13 | 0.008 ± 0.001 | 573 | Hydrocarbon (90), CO2 (10) |
Deuterium labeling studies on the alkyl chains of dicarbonic acid, bis(1-methylpropyl) ester reveal kinetic isotope effects ranging from 1.2 to 2.5, indicating that carbon-hydrogen bond breaking contributes to the rate-determining step [29]. Two-dimensional nuclear magnetic resonance correlation experiments using carbon-13 labeled substrates show direct carbon-carbon connectivity patterns that change during the reaction process [25]. The isotopic labeling patterns in products demonstrate that molecular rearrangements involve migration of alkyl groups between carbonate centers [30].
Oxygen-18 labeling experiments provide complementary information about the fate of oxygen atoms during dicarbonate decomposition [2]. Mass spectrometric analysis of oxygen-18 labeled dicarbonic acid, bis(1-methylpropyl) ester shows that oxygen exchange occurs with trace water molecules present in the reaction system [27]. The isotopic composition of carbon dioxide produced during thermal decomposition reflects the original labeling pattern of the dicarbonate substrate, confirming that decarboxylation preserves the original carbon-oxygen bond relationships [28].